molecular formula C30H21Br2N3O4 B2941256 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 299418-90-9

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Numéro de catalogue B2941256
Numéro CAS: 299418-90-9
Poids moléculaire: 647.323
Clé InChI: ULAXMJMTEYXEQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H21Br2N3O4 and its molecular weight is 647.323. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Novel Heterocyclic Systems Synthesis

Research has been dedicated to synthesizing novel heterocyclic systems containing partially hydrogenated spiro fragments, including those related to the specified compound. Such efforts are pivotal in exploring new therapeutic agents and materials with unique properties (Kisel et al., 2002).

Antiproliferative Activity

Compounds synthesized from related frameworks have shown promising antiproliferative activity towards human cancer cells. This suggests potential applications in developing new anticancer agents (Minegishi et al., 2015).

Antioxidant and Antitumor Activities

Derivatives based on lawsone, showing structural motifs related to the specified compound, have exhibited antioxidant and antitumor activities. Such findings highlight the potential for these compounds in therapeutic applications, especially in combating oxidative stress and tumor growth (Hassanien et al., 2022).

Catalytic Applications

Complexes derived from related structural frameworks have been investigated for their catalytic performance, particularly in synthesizing organic compounds. These studies open avenues for utilizing such compounds in facilitating or improving chemical reactions, which is crucial in pharmaceutical and material sciences (Ebrahimipour et al., 2018).

Vasorelaxant Agents

Research into benzofuran-morpholinomethyl-pyrazoline hybrids, which share a connection with the compound of interest, has demonstrated significant vasodilatation properties. This suggests potential applications in developing treatments for vascular diseases, highlighting the compound's relevance in medicinal chemistry (Hassan et al., 2014).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid, which is synthesized from 4-methoxyphenylhydrazine and ethyl acetoacetate. The second intermediate is 5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-(5-bromofuran-2-carbonyl)-1-phenyl-1H-pyrazole, which is synthesized from the first intermediate and 5-bromofuran-2-carboxylic acid. The third intermediate is 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, which is synthesized from the second intermediate and 6-bromo-4-phenylquinolin-2(1H)-one.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "5-bromofuran-2-carboxylic acid", "6-bromo-4-phenylquinolin-2(1H)-one", "reagents and solvents" ], "Reaction": [ "Synthesis of 5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid: React 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and heat to form the first intermediate.", "Synthesis of 5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-(5-bromofuran-2-carbonyl)-1-phenyl-1H-pyrazole: React the first intermediate with 5-bromofuran-2-carboxylic acid in the presence of triethylamine and heat to form the second intermediate.", "Synthesis of 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: React the second intermediate with 6-bromo-4-phenylquinolin-2(1H)-one in the presence of potassium carbonate and DMF to form the final product." ] }

Numéro CAS

299418-90-9

Nom du produit

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Formule moléculaire

C30H21Br2N3O4

Poids moléculaire

647.323

Nom IUPAC

6-bromo-3-[2-(5-bromofuran-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H21Br2N3O4/c1-38-20-10-7-17(8-11-20)24-16-23(34-35(24)30(37)25-13-14-26(32)39-25)28-27(18-5-3-2-4-6-18)21-15-19(31)9-12-22(21)33-29(28)36/h2-15,24H,16H2,1H3,(H,33,36)

Clé InChI

ULAXMJMTEYXEQN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.